LY433771

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

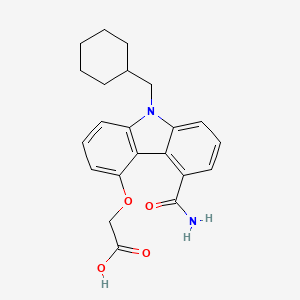

IUPAC Name |

2-[5-carbamoyl-9-(cyclohexylmethyl)carbazol-4-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c23-22(27)15-8-4-9-16-20(15)21-17(10-5-11-18(21)28-13-19(25)26)24(16)12-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHXEBCEJGFYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=C(C(=CC=C3)OCC(=O)O)C4=C(C=CC=C42)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY4337713: A FAP-Targeted Radioligand Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company for the treatment of solid tumors.[1] It is part of a promising class of antineoplastic agents known as radiopharmaceuticals, which are designed to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[2] LY4337713 specifically targets Fibroblast Activation Protein (FAP), a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types.[3] This document provides a comprehensive overview of the mechanism of action of LY4337713, drawing upon available information and preclinical data from analogous FAP-targeted radiotherapies.

Core Mechanism of Action

LY4337713 is a Lutetium-177 (¹⁷⁷Lu) conjugated FAP-targeted radioligand.[3] Its mechanism of action can be dissected into two primary components: the targeting moiety and the radioactive payload.

-

Targeting Moiety: LY4337713 utilizes a small molecule ligand that specifically binds with high affinity to FAP. FAP is a type II transmembrane serine protease that is overexpressed on CAFs in the stroma of a wide variety of solid tumors, including but not limited to, breast, pancreatic, colorectal, and lung cancers. Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.

-

Radioactive Payload (¹⁷⁷Lu): The FAP-targeting ligand is chelated to Lutetium-177, a beta-emitting radioisotope. Upon administration, LY4337713 circulates through the bloodstream and accumulates at the tumor site via the high-affinity interaction between its ligand and FAP on CAFs. The subsequent radioactive decay of ¹⁷⁷Lu releases beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks, leading to apoptosis and necrosis of the targeted CAFs and surrounding tumor cells.

Signaling Pathway and Cellular Effects

The primary mechanism of action of LY4337713 is not through the modulation of a specific signaling pathway but rather through the direct cytotoxic effects of ionizing radiation. The process can be visualized as follows:

Quantitative Data from Preclinical Studies of Analogous FAP-Targeted Radioligands

While specific quantitative data for LY4337713 is not yet publicly available, preclinical studies on similar ¹⁷⁷Lu-labeled FAP-targeting radioligands provide insights into the expected performance characteristics. The following tables summarize key parameters from these studies.

Table 1: Binding Affinity of FAP-Targeted Ligands

| Compound | Target | Assay Type | Binding Affinity (IC₅₀/Kᴅ) | Reference |

| OncoFAP | Human FAP | Fluorescence Polarization | Kᴅ = 0.68 nM | [4] |

| FAP-HXN | Human FAP | Not Specified | IC₅₀ = 0.71 nM | [5] |

| FAP6 Conjugates | Human FAP | Not Specified | Kᴅ ~ 1 nM | [6] |

| FAP8-IP-DOTA | Human FAP | Not Specified | IC₅₀ = 1.6 nM | [7] |

| FAP8-IP-DOTA | Human FAP | Radioligand Binding Assay | Kᴅ = 3.0 ± 2 nM | [7] |

Table 2: In Vivo Tumor Uptake of ¹⁷⁷Lu-FAP Radioligands

| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Reference |

| ¹⁷⁷Lu-OncoFAP-23 | Not Specified | 24 h | ~42 | [8] |

| ¹⁷⁷Lu-OncoFAP-23 | Not Specified | 96 h | ~16 | [8] |

| ¹⁷⁷Lu-FAP-2286 | Not Specified | 24 h | ~10 | [8] |

| ¹⁷⁷Lu-FAP-2286 | Not Specified | 96 h | ~5 | [8] |

| ¹⁷⁷Lu-FAP8-IP-DOTA | FAP-transduced HEK | 1 h | 12.0 | [7] |

| ¹⁷⁷Lu-FAP8-IP-DOTA | FAP-transduced HEK | 168 h | 2.0 | [7] |

Experimental Protocols

Detailed experimental protocols for LY4337713 are not yet published. However, based on standard practices for the preclinical evaluation of radiopharmaceuticals and published studies on analogous molecules, the following methodologies are likely employed.

1. In Vitro Binding Affinity and Specificity Assays

-

Objective: To determine the binding affinity (Kᴅ or IC₅₀) and specificity of the FAP-targeting ligand.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK)-293 cells are transfected to overexpress human FAP (HEK-FAP cells). Wild-type HEK-293 cells are used as a negative control.

-

Radioligand Binding Assay:

-

HEK-FAP cells are incubated with increasing concentrations of the ¹⁷⁷Lu-labeled FAP ligand.

-

Non-specific binding is determined by co-incubation with a large excess of unlabeled ligand.

-

After incubation, cells are washed to remove unbound radioligand.

-

The amount of bound radioactivity is measured using a gamma counter.

-

Saturation binding data is analyzed using non-linear regression to determine the Kᴅ and Bmax (maximum number of binding sites).

-

-

Competitive Binding Assay:

-

HEK-FAP cells are incubated with a fixed concentration of the ¹⁷⁷Lu-labeled FAP ligand and increasing concentrations of the unlabeled competitor ligand (e.g., LY4337713).

-

The radioactivity is measured, and the IC₅₀ value (concentration of the competitor that inhibits 50% of specific binding) is calculated.

-

-

2. In Vivo Biodistribution and Tumor Targeting Studies

-

Objective: To evaluate the biodistribution, tumor uptake, and clearance of the radiolabeled compound in an animal model.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK-FAP).

-

Radiopharmaceutical Administration: Once tumors reach a specified size, mice are intravenously injected with a defined dose of the ¹⁷⁷Lu-labeled FAP ligand.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96, 168 hours), cohorts of mice are euthanized.

-

Radioactivity Measurement: Tumors, blood, and major organs (e.g., liver, kidneys, spleen, lungs, muscle) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

3. In Vivo Efficacy Studies

-

Objective: To assess the anti-tumor efficacy of the radiopharmaceutical.

-

Methodology:

-

Animal Model: As described in the biodistribution studies.

-

Treatment Groups: Mice with established tumors are randomized into several groups:

-

Vehicle control (saline).

-

Unlabeled FAP ligand.

-

Different dose levels of the ¹⁷⁷Lu-labeled FAP ligand.

-

-

Treatment Administration: The respective treatments are administered, often as a single dose or in a fractionated schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated for each treatment group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel FAP-targeted radioligand like LY4337713.

References

- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 2. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]

- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 4. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to LY4337713 Radioligand Therapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: LY4337713 is an investigational radioligand therapy currently in early-stage clinical development. As such, detailed preclinical and clinical data are not yet extensively available in the public domain. This guide provides a comprehensive overview based on currently accessible information and draws upon analogous data from other Fibroblast Activation Protein (FAP)-targeted radioligand therapies to illustrate key concepts and methodologies.

Introduction to LY4337713

LY4337713 is a novel radioligand therapy being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors.[1][2][3] It is composed of a high-affinity ligand that targets Fibroblast Activation Protein (FAP) coupled with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] The targeted delivery of ¹⁷⁷Lu to the tumor microenvironment aims to provide localized radiotherapy to cancer cells and associated stromal cells, thereby inducing cell death while minimizing systemic toxicity.[5]

Core Components of LY4337713:

-

Targeting Ligand: A molecule designed to specifically bind to Fibroblast Activation Protein (FAP).

-

Radioisotope: Lutetium-177 (¹⁷⁷Lu), a beta-emitter with a half-life of approximately 6.7 days, which allows for sustained radiation delivery to the tumor.

-

Chelator: A molecule that stably links the radioisotope to the targeting ligand.

The Target: Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, including but not limited to pancreatic, breast, colorectal, and ovarian cancers.[6] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.[4]

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive tumor microenvironment.[7]

FAP Signaling Pathways

FAP is implicated in several signaling pathways that promote tumor growth and metastasis. Understanding these pathways is critical for contextualizing the mechanism of action of FAP-targeted therapies.

Mechanism of Action of LY4337713

The therapeutic strategy of LY4337713 is based on the principles of targeted radioligand therapy.

Preclinical Evaluation (Representative Data)

While specific preclinical data for LY4337713 has not been publicly released, the following tables summarize typical quantitative data and experimental protocols for other ¹⁷⁷Lu-labeled FAP-targeted radioligands, providing a benchmark for understanding the expected performance of LY4337713.

Data Presentation

Table 1: Representative In Vitro Binding Affinity of FAP-Targeted Radioligands

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| ¹⁷⁷Lu-FAP-2286 | HEK293-FAP | 7.4 | [8] |

| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP | 0.71 (human FAP) | [9][10] |

| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | Not Reported (High Affinity) |[11][12] |

Table 2: Representative In Vivo Tumor Uptake and Biodistribution (%ID/g)

| Compound | Tumor Model | 24h Tumor Uptake | 24h Kidney Uptake | 24h Liver Uptake | Reference |

|---|---|---|---|---|---|

| ¹⁷⁷Lu-FAP-2286 | HEK293-FAP Xenograft | ~10 | ~2 | ~0.5 | [8] |

| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP Xenograft | ~15 | ~1.5 | ~0.3 | [9][10] |

| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | ~42 | ~1 | ~0.2 |[11] |

Table 3: Representative In Vivo Therapeutic Efficacy

| Compound | Tumor Model | Treatment Dose | Outcome | Reference |

|---|---|---|---|---|

| ¹⁷⁷Lu-FAP-2286 | Sarcoma PDX | Not Specified | Significant Tumor Growth Inhibition | [8] |

| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP Xenograft | 29.6 MBq | Superior Tumor Inhibition vs. FAP-2286 | [9][10] |

| ¹⁷⁷Lu-OncoFAP-23 | CT-26.hFAP Xenograft | 250 MBq/kg | Moderate Anticancer Efficacy |[11] |

Experimental Protocols

1. In Vitro Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (IC50) of the non-radioactive ligand to FAP-expressing cells.

-

Methodology:

-

Culture FAP-expressing cells (e.g., HEK293-FAP) to confluence in 96-well plates.

-

Incubate cells with a constant concentration of a radiolabeled FAP ligand (e.g., ¹²⁵I-labeled FAP ligand) and varying concentrations of the non-radioactive test compound (e.g., the ligand component of LY4337713).

-

After incubation, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the remaining radioactivity using a gamma counter.

-

Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

-

2. In Vivo Biodistribution Studies

-

Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled compound in tumor-bearing animals.

-

Methodology:

-

Establish tumor xenografts in immunocompromised mice by subcutaneously injecting FAP-expressing cancer cells.

-

Once tumors reach a specified size, intravenously inject a known activity of the ¹⁷⁷Lu-labeled compound into a cohort of mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a subset of mice.

-

Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

3. In Vivo Radionuclide Therapy Study

-

Objective: To assess the anti-tumor efficacy of the radiolabeled compound in a preclinical tumor model.

-

Methodology:

-

Establish tumor xenografts in immunocompromised mice as described for biodistribution studies.

-

When tumors reach a predetermined volume, randomize mice into treatment and control groups.

-

Administer the ¹⁷⁷Lu-labeled compound intravenously to the treatment group(s) at one or more dose levels. The control group receives a vehicle control.

-

Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).

-

Monitor for signs of toxicity.

-

The study endpoint may be a specific time point, a maximum tumor volume, or survival.

-

Compare tumor growth rates and survival between treated and control groups to evaluate therapeutic efficacy.

-

Clinical Development of LY4337713

LY4337713 is currently being evaluated in a Phase 1a/1b clinical trial (FiREBOLT, NCT07213791).[6]

-

Trial Title: A Dose Escalation and Dose Optimization Phase 1a/1b Study to Evaluate Safety, Tolerability and Dosimetry of Radioligand Therapy With LY4337713 in Adults With FAP-Positive Solid Tumors.[1]

-

Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose of LY4337713.[1]

-

Secondary Objectives: To evaluate the preliminary anti-tumor activity, pharmacokinetics, and dosimetry of LY4337713.

-

Patient Population: Adults with advanced or metastatic FAP-positive solid tumors, including but not limited to pancreatic, breast, ovarian, gastric, colorectal, esophageal cancer, and cholangiocarcinoma, who have progressed on prior therapies.[6]

Clinical Trial Workflow

Future Perspectives and Conclusion

LY4337713 represents a promising new therapeutic agent in the growing field of radioligand therapy. By targeting FAP, a protein broadly expressed in the tumor microenvironment of many solid tumors, LY4337713 has the potential to offer a new treatment option for patients with difficult-to-treat cancers. The ongoing FiREBOLT clinical trial will be crucial in establishing the safety and preliminary efficacy of this novel therapy. As more data becomes available from preclinical and clinical studies, a clearer picture of the therapeutic potential and optimal use of LY4337713 will emerge. The scientific community eagerly awaits the results of these studies, which will further shape the landscape of targeted cancer therapy.

References

- 1. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]

- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 5. novartis.com [novartis.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of LY4337713: A FAP-Targeted Radiopharmaceutical Agent

Disclaimer: As of late 2025, specific preclinical data for LY4337713 have not been made publicly available by Eli Lilly and Company. The following technical guide is a representative overview based on established methodologies and data from analogous Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the probable preclinical evaluation of a compound like LY4337713.

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for targeted cancer therapies. LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company. It consists of a FAP-targeting small molecule conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu). The underlying principle is that the FAP-targeting moiety will selectively deliver the radioactive payload to the tumor microenvironment, leading to localized cell killing through the emission of beta particles. This technical guide outlines the putative preclinical data and experimental protocols that would be necessary to support the clinical development of a FAP-targeted radiopharmaceutical such as LY4337713.

In Vitro Characterization

Binding Affinity and Specificity

The initial preclinical evaluation of a targeted radioligand involves a thorough characterization of its binding properties to its intended target.

Experimental Protocols:

-

Cell Lines: Human fibroblastic cell lines engineered to overexpress FAP (e.g., HEK293-FAP) and a corresponding wild-type cell line (e.g., HEK293-WT) as a negative control would be utilized.

-

Radioligand Binding Assays:

-

Saturation Binding Assay: To determine the binding affinity (Kd) and the density of binding sites (Bmax), FAP-expressing cells are incubated with increasing concentrations of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-LY4337713). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled FAP inhibitor.

-

Competitive Binding Assay: To determine the inhibitory constant (Ki), FAP-expressing cells are incubated with a fixed concentration of the radiolabeled compound and increasing concentrations of the non-radiolabeled LY4337713 or other FAP inhibitors.

-

Data Presentation:

| Compound | Cell Line | Binding Affinity (Ki, nM) |

| LY4337713 (assumed) | HEK293-FAP | 0.5 - 5.0 |

| FAP Inhibitor (Control) | HEK293-FAP | 1.0 - 10.0 |

| LY4337713 (assumed) | HEK293-WT | > 1000 |

Table 1: Representative In Vitro Binding Affinity of a FAP-Targeted Radioligand.

Cellular Uptake and Internalization

Understanding the cellular uptake and subsequent internalization of the radioligand is crucial for predicting its therapeutic efficacy.

Experimental Protocols:

-

Cellular Uptake Assay: FAP-expressing and wild-type cells are incubated with the radiolabeled compound for various durations (e.g., 0.5, 1, 2, 4, 24 hours). At each time point, the cells are washed, and the cell-associated radioactivity is measured.

-

Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand. The internalized fraction is then quantified by measuring the radioactivity in the cell pellet.

Data Presentation:

| Time (hours) | Total Uptake (% of added dose/10⁶ cells) in HEK293-FAP | Internalized Fraction (%) in HEK293-FAP | Total Uptake (% of added dose/10⁶ cells) in HEK293-WT |

| 0.5 | 5.2 ± 0.8 | 15.3 ± 2.1 | 0.1 ± 0.05 |

| 1 | 10.8 ± 1.5 | 25.7 ± 3.4 | 0.2 ± 0.08 |

| 4 | 25.3 ± 3.1 | 60.1 ± 5.9 | 0.3 ± 0.1 |

| 24 | 18.7 ± 2.5 (efflux observed) | 75.2 ± 6.8 | 0.3 ± 0.1 |

Table 2: Representative Cellular Uptake and Internalization of a FAP-Targeted Radioligand.

In Vivo Preclinical Evaluation

Animal Models

Preclinical in vivo studies are essential to assess the pharmacokinetics, biodistribution, efficacy, and safety of the radiopharmaceutical in a living organism.

Experimental Protocols:

-

Tumor Models: Immunodeficient mice (e.g., BALB/c nude or NSG) would be subcutaneously or orthotopically implanted with FAP-expressing human cancer cell lines (e.g., HT-1080-FAP, U87MG) or patient-derived xenografts (PDXs) known to have a high FAP expression in their stroma.

Biodistribution Studies

These studies track the distribution and clearance of the radiopharmaceutical from various organs and the tumor over time.

Experimental Protocols:

-

Study Design: Tumor-bearing mice are administered a single intravenous injection of [¹⁷⁷Lu]Lu-LY4337713. At various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), cohorts of mice are euthanized.

-

Sample Collection and Analysis: Blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation:

| Organ | 1 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 96 h p.i. (%ID/g) |

| Blood | 3.5 ± 0.7 | 0.5 ± 0.1 | 0.1 ± 0.03 |

| Tumor | 15.2 ± 2.8 | 12.1 ± 2.1 | 8.5 ± 1.5 |

| Kidneys | 8.9 ± 1.5 | 2.1 ± 0.4 | 0.5 ± 0.1 |

| Liver | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.08 |

| Lungs | 1.5 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.02 |

| Spleen | 0.8 ± 0.2 | 0.3 ± 0.07 | 0.1 ± 0.03 |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |

| Bone | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.04 |

Table 3: Representative Biodistribution of a FAP-Targeted Radioligand in a Xenograft Model.

Anti-Tumor Efficacy Studies

The ultimate goal of a radiopharmaceutical is to inhibit tumor growth. Efficacy studies are designed to evaluate this therapeutic potential.

Experimental Protocols:

-

Study Design: Once tumors in the xenograft models reach a predetermined size (e.g., 100-150 mm³), mice are randomized into several groups: vehicle control, non-radiolabeled LY4337713, and different dose levels of [¹⁷⁷Lu]Lu-LY4337713 (e.g., 10, 30, 100 MBq).

-

Monitoring: Tumor volume and body weight are measured two to three times per week. The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point.

Data Presentation:

| Treatment Group | Dose (MBq) | Tumor Growth Inhibition (%) at Day 21 |

| Vehicle Control | - | 0 |

| [¹⁷⁷Lu]Lu-LY4337713 | 10 | 35 ± 8 |

| [¹⁷⁷Lu]Lu-LY4337713 | 30 | 68 ± 12 |

| [¹⁷⁷Lu]Lu-LY4337713 | 100 | 92 ± 7 |

Table 4: Representative Anti-Tumor Efficacy of a FAP-Targeted Radioligand in a Xenograft Model.

Visualizations

Caption: FAP Signaling in the Tumor Microenvironment and Therapeutic Intervention.

Caption: Experimental Workflow for In Vitro Binding Affinity Assays.

Caption: Flowchart of a Typical In Vivo Biodistribution and Efficacy Study.

LY4337713 for Solid Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company for the treatment of fibroblast activation protein (FAP)-positive solid tumors.[1][2][3] This therapeutic approach utilizes a molecule designed to specifically target FAP, which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[4] The targeting molecule is linked to a radioisotope, Lutetium-177, which delivers localized, therapeutic radiation to the tumor site.[4] Currently, LY4337713 is being evaluated in a Phase 1a/1b clinical trial (FiREBOLT) to assess its safety, tolerability, dosimetry, and efficacy in adults with advanced or metastatic solid tumors.[1][3][5] While specific preclinical data for LY4337713 is not yet publicly available, this guide will provide an in-depth overview of the core principles of FAP-targeted radioligand therapy, drawing upon data and protocols from analogous molecules to illustrate the expected preclinical and clinical development path.

Mechanism of Action and Signaling Pathway

LY4337713's mechanism of action is centered on the selective targeting of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the reactive stromal fibroblasts of various epithelial cancers, known as cancer-associated fibroblasts (CAFs).[4] These CAFs play a crucial role in the tumor microenvironment, contributing to tumor growth, invasion, and metastasis.

The LY4337713 molecule is a next-generation FAP radioligand, consisting of a FAP-binding component, a linker, and the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] Upon intravenous administration, LY4337713 circulates in the bloodstream and binds with high affinity to FAP expressed on CAFs within the tumor stroma. The subsequent radioactive decay of ¹⁷⁷Lu releases beta particles that induce cellular damage and cell death in the immediate vicinity, thereby targeting the supportive tumor microenvironment.

FAP-Mediated Signaling in the Tumor Microenvironment

The following diagram illustrates the central role of FAP-positive Cancer-Associated Fibroblasts (CAFs) in the tumor microenvironment and the targeted action of LY4337713.

Figure 1: FAP-Targeted Radioligand Therapy Mechanism of Action.

Preclinical Research and Data

While specific preclinical data for LY4337713 have not been publicly disclosed, the following sections present representative data from analogous FAP-targeted radioligand therapies, FAP-2286 and OncoFAP-23, to illustrate the expected performance characteristics.

In Vitro Binding Affinity

The initial step in preclinical evaluation involves determining the binding affinity of the FAP-targeting ligand to its target. This is typically assessed using in vitro assays with recombinant FAP protein or FAP-expressing cells.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| FAP-2286 | Human FAP | Enzymatic Inhibition | 3.2 | [6] |

| FAP-2286 | Mouse FAP | Enzymatic Inhibition | 22.1 | [6] |

| FGlc-FAPI | Human FAP | Competitive Binding | 167 | [7] |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Biodistribution

Biodistribution studies in animal models are crucial to understand the uptake and retention of the radioligand in the tumor and various organs, which informs both efficacy and potential toxicity. These studies typically involve injecting the radiolabeled compound into tumor-bearing mice and measuring the radioactivity in different tissues at various time points.

| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |

| ¹⁷⁷Lu-FAP-2286 | HEK-FAP Xenograft | 3 h | 21.1 | 2.2 | Not Reported | [8] |

| ¹⁷⁷Lu-FAP-2286 | HEK-FAP Xenograft | 72 h | 16.4 | 0.6 | Not Reported | [8] |

| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | 96 h | ~16 | Not Reported | Not Reported | [9] |

%ID/g: Percentage of the injected dose per gram of tissue.

In Vivo Efficacy

The anti-tumor activity of the FAP-targeted radioligand therapy is evaluated in animal models with established tumors. Tumor growth is monitored over time following treatment.

| Compound | Tumor Model | Treatment Dose | Outcome | Reference |

| ¹⁷⁷Lu-FAP-2286 | FAP-expressing HEK293 tumors | Not specified | Exhibited antitumor activity with no significant weight loss | [10] |

| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | 5, 15, or 30 MBq/mouse (single administration) | Potent single-agent anticancer activity | [11] |

Experimental Protocols

Detailed experimental protocols for LY4337713 are not publicly available. The following are representative protocols for key experiments performed in the preclinical evaluation of FAP-targeted radioligand therapies, based on published studies of similar agents.

In Vitro FAP Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (IC50) of a non-radiolabeled FAP inhibitor by measuring its ability to compete with a radiolabeled FAP ligand for binding to FAP-expressing cells.

Materials:

-

FAP-expressing cells (e.g., HT1080hFAP)[12]

-

Radiolabeled FAP ligand (e.g., [¹⁷⁷Lu]Lu-FAPI)[12]

-

Test compound (non-radiolabeled FAP inhibitor) at various concentrations

-

Cell culture medium and plates (48-well or 96-well)[12]

-

Binding buffer (e.g., PBS with 1% BSA)

-

Gamma counter

Procedure:

-

Seed FAP-expressing cells in multi-well plates and culture until they reach 80-100% confluency.[12]

-

Prepare serial dilutions of the test compound.

-

Wash the cells with binding buffer.

-

Add the test compound at various concentrations to the wells.

-

Add a constant concentration of the radiolabeled FAP ligand to all wells.

-

Incubate for a specified time (e.g., 1 hour) at 4°C to allow binding to reach equilibrium.

-

Wash the cells multiple times with cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Plot the percentage of bound radioactivity against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro FAP Binding Assay

Figure 2: Workflow for a typical in vitro FAP binding assay.

In Vivo Biodistribution Study in a Mouse Xenograft Model

Objective: To determine the biodistribution and tumor uptake of a radiolabeled FAP inhibitor in a mouse model bearing FAP-positive tumors.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)[11]

-

FAP-positive tumor cells (e.g., SK-RC-52.hFAP)[11]

-

Radiolabeled test compound (e.g., ¹⁷⁷Lu-OncoFAP-23)[11]

-

Saline solution for injection

-

Anesthesia

-

Gamma counter and weighing scale

Procedure:

-

Subcutaneously implant FAP-positive tumor cells into the flank of the mice.[13]

-

Allow tumors to grow to a specified size (e.g., 100-300 mm³).[13]

-

Administer a single intravenous injection of the radiolabeled test compound to each mouse.[13]

-

At predetermined time points (e.g., 4, 24, 48 hours post-injection), euthanize a cohort of mice.[13]

-

Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).[13]

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.[13]

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

Analyze the data to determine the pharmacokinetics, tumor targeting, and clearance profile of the radioligand.

Experimental Workflow for In Vivo Biodistribution Study

Figure 3: Workflow for a typical in vivo biodistribution study.

Clinical Development of LY4337713

LY4337713 is currently in a Phase 1a/1b clinical trial named FiREBOLT (NCT07213791).[1][3][5]

Trial Design:

-

Title: A Dose Escalation and Dose Optimization Phase 1a/1b Study to Evaluate Safety, Tolerability and Dosimetry of Radioligand Therapy With LY4337713 in Adults With FAP-Positive Solid Tumors.[3]

-

Phase: 1a/1b.[5]

-

Design: Open-label, non-randomized, sequential assignment.[3][14]

-

Primary Purpose: Treatment.[14]

Objectives:

-

To evaluate the safety and tolerability of LY4337713.[2]

-

To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

-

To assess the dosimetry of LY4337713.[3]

-

To evaluate the preliminary efficacy of LY4337713.[2]

Key Eligibility Criteria:

-

Inclusion:

-

Exclusion:

Future Directions

The field of FAP-targeted radioligand therapy is rapidly evolving. The FiREBOLT trial will provide crucial safety and preliminary efficacy data for LY4337713. Future research will likely focus on:

-

Identifying predictive biomarkers for patient selection.

-

Exploring combination therapies to enhance anti-tumor activity.

-

Expanding the application of FAP-targeted radioligand therapy to a broader range of solid tumors.

The successful development of LY4337713 and other FAP-targeted therapies holds the potential to offer a novel and effective treatment option for patients with a variety of difficult-to-treat solid tumors.

References

- 1. Eli Lillyâs New Study on LY4337713: A Potential Game-Changer for Cancer Treatment - TipRanks.com [tipranks.com]

- 2. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

- 3. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]

- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 5. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]

- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Emergence of LY4337713: A Technical Overview of a Novel FAP-Targeting Radioligand Therapy

For Immediate Release

Indianapolis, IN – The landscape of oncology is continually evolving, with precision medicine at the forefront of innovative therapeutic strategies. A notable advancement in this domain is the development of LY4337713, an investigational radioligand therapy engineered to target Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an in-depth analysis of the available information on LY4337713, including its molecular composition, mechanism of action, and the foundational experimental data that underscore its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FAP-Targeting Radioligand Therapy

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for targeted cancer therapies. Radioligand therapy (RLT) leverages this differential expression by delivering cytotoxic radiation directly to tumor cells and the supporting stroma.

LY4337713 is a novel FAP-targeting RLT developed by Eli Lilly and Company. It consists of a beta-emitting radioisotope, Lutetium-177 (¹⁷⁷Lu), chelated to a molecule that includes a linker and a high-affinity FAP-binding ligand.[1][2] The fundamental principle of LY4337713 is to selectively deliver a lethal dose of radiation to FAP-expressing cells, thereby inducing tumor cell death while minimizing off-target toxicity.

Molecular Composition and Properties of FAP-Targeting Radioligands

While the precise molecular structure of the FAP-binding ligand and linker in LY4337713 is proprietary, the general composition of such molecules is well-documented in scientific literature. A typical FAP-targeting radioligand comprises three essential components:

-

FAP-Binding Moiety: This is the "homing" component that specifically recognizes and binds to FAP. Several classes of FAP inhibitors (FAPIs) have been developed, with many based on a quinoline ring coupled to a cyanopyrrolidine group, such as the widely studied FAPI-04 and its derivatives.[3][4] Cyclic peptides, like FAP-2286, represent another class of FAP-binding moieties.[4][5]

-

Chelator: This chemical cage securely holds the radioactive metal ion. For Lutetium-177, a commonly used chelator is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][6]

-

Linker: This molecular bridge connects the FAP-binding moiety to the chelator. The linker's design can influence the compound's pharmacokinetics, including its circulation time and clearance from the body. Modifications, such as the inclusion of albumin binders, can be incorporated into the linker to extend the radioligand's half-life in the bloodstream.

Table 1: General Physicochemical Properties of FAP-Targeting Radioligands

| Property | Description |

| Radionuclide | Lutetium-177 (¹⁷⁷Lu) |

| Emission | Beta (β⁻) particles |

| Half-life | 6.73 days |

| Target | Fibroblast Activation Protein (FAP) |

| Binding Moiety | Small molecule inhibitor or peptide |

| Chelator | Typically DOTA or a derivative |

Mechanism of Action and Signaling Pathway

The therapeutic effect of LY4337713 is mediated by the ionizing radiation emitted by Lutetium-177. Upon intravenous administration, LY4337713 circulates in the bloodstream and accumulates at sites of FAP expression within the tumor microenvironment. The high-energy beta particles emitted by ¹⁷⁷Lu have a short path length in tissue, leading to localized cell killing through the induction of DNA double-strand breaks and the generation of reactive oxygen species. This targeted radiation delivery leads to the destruction of both FAP-expressing cancer-associated fibroblasts and adjacent tumor cells.

Figure 1: Simplified signaling pathway of LY4337713's mechanism of action.

Experimental Protocols and Preclinical Evaluation

The development of a radioligand therapy like LY4337713 involves a series of rigorous preclinical experiments to establish its safety and efficacy profile. While specific protocols for LY4337713 are not publicly available, the general experimental workflow for similar FAP-targeting radioligands is well-established.

4.1. Radiosynthesis and Quality Control

The synthesis of ¹⁷⁷Lu-labeled FAPIs involves the chelation of Lutetium-177 with the FAPI-linker-chelator conjugate.

Experimental Protocol: Radiosynthesis of ¹⁷⁷Lu-DOTA-FAPI

-

Preparation: A sterile, pyrogen-free reaction vial is charged with the DOTA-conjugated FAP inhibitor precursor in a suitable buffer (e.g., ammonium acetate).

-

Radiolabeling: A solution of ¹⁷⁷LuCl₃ is added to the reaction vial. The mixture is heated at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

-

Quenching: The reaction is quenched by the addition of a chelating agent like DTPA to complex any unbound ¹⁷⁷Lu.

-

Purification: The radiolabeled product is purified using methods such as solid-phase extraction (e.g., C18 cartridge) to remove unreacted components.

-

Quality Control: The radiochemical purity and identity of the final product are assessed using techniques like radio-HPLC and TLC.

4.2. In Vitro Characterization

-

Binding Affinity and Specificity: Saturation and competitive binding assays are performed using FAP-expressing cells or cell membranes to determine the binding affinity (Kd) and specificity of the radioligand.

-

Cellular Uptake and Internalization: In vitro studies with FAP-positive and FAP-negative cell lines are conducted to measure the rate and extent of cellular uptake and internalization of the radioligand.

4.3. In Vivo Evaluation

-

Biodistribution Studies: The radiolabeled compound is administered to tumor-bearing animal models (e.g., mice with xenografts of human tumors). At various time points, tissues and organs are harvested to quantify the distribution and clearance of the radioligand.

-

Pharmacokinetics: Blood samples are collected at different time points to determine the pharmacokinetic parameters of the radioligand, such as its half-life in circulation.

-

Efficacy Studies: Tumor-bearing animals are treated with the radioligand, and tumor growth is monitored over time to assess the therapeutic efficacy.

-

Toxicity Studies: The safety profile of the radioligand is evaluated by monitoring for signs of toxicity and by histopathological examination of tissues.

Figure 2: A generalized experimental workflow for preclinical evaluation.

Clinical Development of LY4337713

LY4337713 is currently in early-stage clinical development. A Phase 1a/1b study, known as the FiREBOLT trial (NCT07213791), is designed to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of LY4337713 in adult participants with FAP-positive solid tumors.[7][8][9]

Table 2: Key Aspects of the FiREBOLT Phase 1a/1b Trial

| Parameter | Details |

| Trial Identifier | NCT07213791 |

| Phase | 1a/1b |

| Primary Objectives | To assess the safety, tolerability, and determine the recommended Phase 2 dose of LY4337713. |

| Secondary Objectives | To evaluate the pharmacokinetic profile, dosimetry, and preliminary anti-tumor activity. |

| Target Population | Adults with advanced or metastatic FAP-positive solid tumors who have received prior standard therapies. |

| Intervention | Intravenous administration of LY4337713. |

Future Perspectives and Conclusion

FAP-targeting radioligand therapies like LY4337713 hold significant promise for the treatment of a wide range of solid tumors. The high expression of FAP in the tumor microenvironment and its limited presence in healthy tissues provide a strong rationale for this targeted approach. The ongoing clinical evaluation of LY4337713 will be critical in determining its safety and efficacy profile in patients. As our understanding of the tumor microenvironment deepens, the development of next-generation FAP-targeting radioligands with optimized properties will likely continue to be a vibrant area of cancer research. The successful clinical translation of LY4337713 could offer a new and effective therapeutic option for patients with difficult-to-treat cancers.

References

- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 2. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]

- 6. openmedscience.com [openmedscience.com]

- 7. Synthesis and preclinical evaluation of a heterodimeric radioligand targeting fibroblast activation protein and integrin-αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Understanding the Tumor Microenvironment with LY4337713: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in oncology, fostering tumor progression, metastasis, and resistance to therapy. A key component of the TME is the cancer-associated fibroblast (CAF), which plays a crucial role in creating an immunosuppressive landscape. Fibroblast Activation Protein (FAP), a cell surface glycoprotein, is highly expressed on CAFs in the majority of epithelial tumors, while its presence in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for targeted cancer therapies.

LY4337713 is an investigational next-generation FAP-targeted radioligand therapy developed by Eli Lilly and Company.[2] It comprises a FAP-targeting moiety, a chelator, and the radioisotope Lutetium-177 (¹⁷⁷Lu). By delivering localized β-radiation to FAP-expressing cells within the TME, LY4337713 is designed to induce direct tumor cell death and modulate the microenvironment to be more susceptible to anti-tumor immune responses. This technical guide provides an in-depth overview of the core concepts behind LY4337713, drawing upon available information and preclinical data from analogous FAP-targeted radioligand therapies to illustrate its potential mechanism of action and impact on the TME.

The Role of FAP in the Tumor Microenvironment

Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its expression is significantly upregulated in the stroma of various cancers, where it contributes to:

-

Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity degrades components of the ECM, facilitating tumor cell invasion and metastasis.

-

Angiogenesis: By modulating the TME, FAP-positive CAFs can promote the formation of new blood vessels that supply tumors with essential nutrients.

-

Immunosuppression: FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting regulatory T cells (Tregs) and M2-polarized macrophages, while impairing the function of cytotoxic CD8+ T cells.

Mechanism of Action: FAP-Targeted Radioligand Therapy

LY4337713 represents a precision oncology approach that leverages the specific expression of FAP in the TME. The proposed mechanism of action can be broken down into the following steps:

-

Targeting: Following intravenous administration, LY4337713 circulates in the bloodstream and binds with high affinity to FAP expressed on CAFs and, in some cases, tumor cells.

-

Internalization: Upon binding, the LY4337713-FAP complex is internalized by the cell.

-

Localized Radiation Delivery: The internalized Lutetium-177 is a β-emitting radioisotope with a short path length in tissue. This ensures that the radiation is delivered in a highly localized manner to the FAP-expressing cells and their immediate surroundings.

-

Induction of Cell Death: The β-radiation induces DNA double-strand breaks in the target cells, leading to apoptosis.

-

Modulation of the Tumor Microenvironment: The localized cell death and radiation can trigger a cascade of events within the TME, including the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This can lead to an increase in the infiltration and activation of cytotoxic T lymphocytes and a shift from an immunosuppressive to an immune-active microenvironment. Preclinical studies with other FAP-targeted radioligand therapies have shown an upregulation of PD-L1 expression on tumor cells following treatment, providing a strong rationale for combination with immune checkpoint inhibitors.[3][4]

Quantitative Data from Preclinical Studies of Analogous FAP-Targeted Radioligand Therapies

While specific preclinical data for LY4337713 is not yet publicly available, studies on similar FAP-targeting radioligands provide insights into the potential efficacy of this therapeutic class. The following tables summarize representative data from published preclinical studies.

Table 1: In Vitro Binding Affinity of FAP-Targeting Radioligands (Note: Data is for illustrative purposes based on analogous compounds, not LY4337713 specifically.)

| Compound | Target | Binding Affinity (nM) |

| PNT3087 | Recombinant hFAP | 2.2 |

| PNT3090 | Recombinant hFAP | 1.4 |

| PNT3106 | Recombinant hFAP | 2.2 |

| PNT6555 | Recombinant hFAP | 6.6 |

| DOTAGA.SA(FAPi)₂ | Recombinant hFAP | 2.7 |

Source: Adapted from a preclinical study on next-generation FAP-targeting radioligands.[5]

Table 2: In Vivo Tumor Growth Inhibition of ¹⁷⁷Lu-Labeled FAP-Targeting Radioligands (Note: Data is for illustrative purposes based on analogous compounds, not LY4337713 specifically.)

| Treatment Group (Dose) | Tumor Growth Inhibition (%) |

| ¹⁷⁷Lu-PNT3087 (10 MBq) | 24 |

| ¹⁷⁷Lu-PNT3087 (40 MBq) | 57 |

| ¹⁷⁷Lu-PNT3090 (10 MBq) | 66 |

| ¹⁷⁷Lu-PNT3090 (40 MBq) | 81 |

| ¹⁷⁷Lu-PNT3106 (10 MBq) | 39 |

| ¹⁷⁷Lu-PNT3106 (40 MBq) | 94 |

Source: Adapted from a preclinical study on next-generation FAP-targeting radioligands.[5]

Table 3: Combination Therapy of ¹⁷⁷Lu-LNC1004 and anti-PD-L1 in a Mouse Tumor Model (Note: Data is for an analogous compound, not LY4337713.)

| Treatment Group | Outcome |

| ¹⁷⁷Lu-LNC1004 + anti-PD-L1 | Complete eradication of all tumors |

| Re-challenge after complete response | 100% tumor rejection |

Source: Adapted from a preclinical study on the combination of FAP-targeted radioligand therapy with immune checkpoint blockade.[3]

Experimental Protocols

The following are representative experimental protocols that would be employed in the preclinical evaluation of a FAP-targeted radioligand therapy like LY4337713. These are based on methodologies described in the literature for similar agents.

In Vitro Cell Binding and Internalization Assay

-

Cell Culture: Culture a FAP-expressing cell line (e.g., NIH3T3-FAP) and a FAP-negative control cell line in appropriate media.

-

Radioligand Incubation: Incubate the cells with increasing concentrations of ¹⁷⁷Lu-labeled LY4337713 at 37°C for various time points (e.g., 30, 60, 120 minutes).

-

Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.

-

Quantification of Bound Radioligand: Lyse the cells and measure the radioactivity using a gamma counter to determine the amount of cell-surface bound radioligand.

-

Quantification of Internalized Radioligand: To measure internalization, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand before lysis and counting.

-

Data Analysis: Calculate binding affinity (Kd) and internalization rates.

In Vivo Biodistribution Studies in Xenograft Models

-

Animal Model: Implant FAP-positive tumor cells (e.g., MC38/NIH3T3-FAP co-injection) subcutaneously into immunocompromised or humanized mice.

-

Radioligand Administration: Once tumors reach a specified size, administer a single intravenous injection of a known activity of ¹⁷⁷Lu-labeled LY4337713.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize the animals and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor to evaluate uptake, clearance, and tumor-to-organ ratios.

In Vivo Antitumor Efficacy Studies

-

Tumor Model Establishment: As described in the biodistribution protocol.

-

Treatment Groups: Randomize tumor-bearing mice into several groups: vehicle control, LY4337713 monotherapy, immune checkpoint inhibitor monotherapy (e.g., anti-PD-L1), and LY4337713 in combination with the immune checkpoint inhibitor.

-

Dosing: Administer the respective treatments according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume using calipers two to three times per week.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Monitor animal body weight as a measure of toxicity. At the end of the study, tumors can be excised for further analysis.

Immunohistochemical Analysis of the Tumor Microenvironment

-

Tissue Preparation: Fix excised tumors in formalin and embed in paraffin.

-

Staining: Section the paraffin-embedded tumors and perform immunohistochemical staining for markers of interest, such as CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), F4/80 (macrophages), and PD-L1.

-

Imaging and Analysis: Image the stained sections using a microscope and quantify the number of positive cells per unit area to assess changes in the immune cell infiltrate and the expression of immune checkpoint molecules.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of LY4337713 in the TME.

Experimental Workflow

Caption: Preclinical evaluation workflow.

Conclusion

LY4337713, as a FAP-targeted radioligand therapy, holds the potential to be a significant advancement in the treatment of FAP-positive solid tumors. By specifically targeting cancer-associated fibroblasts, it aims to not only directly impact the tumor stroma but also to remodel the tumor microenvironment into a more immune-permissive state. This dual mechanism of action suggests that its therapeutic potential may be most fully realized in combination with other immunotherapies. The preclinical data from analogous FAP-targeted agents are encouraging and provide a strong rationale for the ongoing clinical development of LY4337713. Further research and the publication of specific data for LY4337713 are eagerly awaited by the scientific community to fully elucidate its therapeutic profile and its impact on the complex interplay of cells within the tumor microenvironment.

References

- 1. asco.org [asco.org]

- 2. sofie.com [sofie.com]

- 3. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide on the Binding Affinity and Specificity of FAP-Targeting Radioligand LY4337713

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY4337713 is an investigational next-generation radioligand therapy being developed by Eli Lilly and Company.[1][2] It is designed to target Fibroblast Activation Protein (FAP), a transmembrane glycoprotein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide array of solid tumors.[1][2] This document provides a comprehensive overview of the binding characteristics of FAP-targeting radioligands closely related to LY4337713, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways. While specific preclinical data for LY4337713 is not yet publicly available, this guide draws on information from closely related next-generation FAP-targeting radioligands developed by POINT Biopharma, a wholly owned subsidiary of Eli Lilly.

Binding Affinity of Next-Generation FAP-Targeting Radioligands

Recent preclinical studies have characterized a series of next-generation FAP-targeting radioligands, including PNT3087, PNT3090, and PNT3106. These compounds, like LY4337713, are designed for improved tumor retention.[1] The binding affinities of these compounds for recombinant human FAP (hFAP) have been determined and are presented in the table below, alongside a first-generation compound (PNT6555) and a comparator (DOTAGA.SA(FAPi)2) for reference.[1]

| Compound | Target | Affinity (nM) |

| PNT3087 | Recombinant hFAP | 2.2[1] |

| PNT3090 | Recombinant hFAP | 1.4[1] |

| PNT3106 | Recombinant hFAP | 2.2[1] |

| PNT6555 | Recombinant hFAP | 6.6[1] |

| DOTAGA.SA(FAPi)2 | Recombinant hFAP | 2.7[1] |

Specificity and Mechanism of Action

LY4337713 is a radiopharmaceutical composed of a FAP-targeting ligand, a chelator, and the radioisotope Lutetium-177 ([177Lu]).[1][2] The ligand component is designed to bind with high specificity to FAP, which is overexpressed in the stroma of many cancers and has limited expression in healthy adult tissues.[2] Upon binding to FAP on the surface of CAFs, the emitted beta particles from the decaying [177Lu] deliver localized radiation to the tumor, inducing cell death.

The general mechanism of action for FAP-targeting radioligand therapy is depicted in the following signaling pathway diagram.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of LY4337713

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and Company, designed to target Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited. This differential expression pattern makes FAP an attractive target for targeted radionuclide therapy. LY4337713 combines a FAP-targeting small molecule with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling localized delivery of cytotoxic radiation to the tumor stroma.

These application notes provide a comprehensive overview of standard in vitro cell-based assays that are fundamental for the preclinical characterization of FAP-targeting radiopharmaceuticals like LY4337713. The following protocols are representative methodologies based on established principles for evaluating radioligand therapies.

Signaling Pathway of Fibroblast Activation Protein (FAP)

FAP plays a crucial role in remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression through various signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of FAP-targeted therapies.

Key In Vitro Assays for LY4337713 Characterization

A battery of in vitro assays is crucial to determine the binding affinity, specificity, and cytotoxic potential of LY4337713. The following sections detail the protocols for these essential experiments.

Receptor Binding Affinity Assays

Radioligand binding assays are the gold standard for determining the affinity of a radiopharmaceutical for its target receptor.[1] These assays are critical for confirming that LY4337713 binds to FAP with high affinity and specificity.

Experimental Workflow: Radioligand Binding Assay

A. Saturation Binding Assay Protocol

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of LY4337713 in FAP-expressing cells.

Materials:

-

FAP-positive cell line (e.g., HT-1080-FAP) and FAP-negative control cell line (e.g., wild-type HT-1080).

-

¹⁷⁷Lu-LY4337713 of known specific activity.

-

Binding buffer (e.g., Tris-HCl, pH 7.4 with 5 mM MgCl₂).

-

Non-labeled LY4337713 or another high-affinity FAP inhibitor for determining non-specific binding.

-

96-well filter plates (e.g., glass fiber filters).

-

Vacuum filtration manifold.

-

Gamma counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture FAP-positive and FAP-negative cells to 80-90% confluency. Harvest cells and prepare cell membranes by homogenization and centrifugation. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of ¹⁷⁷Lu-LY4337713 concentrations (e.g., 0.1 nM to 50 nM).

-

Incubation:

-

Total Binding: Add cell membranes (20-50 µg protein/well) and increasing concentrations of ¹⁷⁷Lu-LY4337713 to the wells.

-

Non-specific Binding: Add cell membranes, increasing concentrations of ¹⁷⁷Lu-LY4337713, and a high concentration of non-labeled FAP inhibitor (e.g., 10 µM).

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot specific binding versus the concentration of ¹⁷⁷Lu-LY4337713 and fit the data using non-linear regression to determine the Kd and Bmax values.[2]

-

B. Competition Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of non-labeled LY4337713 or other FAP inhibitors.

Procedure:

-

Follow the same initial steps for cell culture and membrane preparation as in the saturation binding assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of ¹⁷⁷Lu-LY4337713 (typically at or below the Kd value) to all wells containing the cell membranes.

-

Add increasing concentrations of the non-labeled competitor compound (e.g., from 1 pM to 10 µM).

-

Incubate, filter, and quantify radioactivity as described above.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain a sigmoidal dose-response curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Representative Data for FAP-Targeting Radiopharmaceuticals

The following table summarizes representative binding affinity data for FAP-targeting compounds from the literature, which can be used as a benchmark for evaluating new agents like LY4337713.

| Compound | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |

| OncoFAP | - | 0.68 | - | - | [3] |

| FAP-2286 | HEK-FAP | High Affinity | - | - | [4] |

| FAPI-46 | HT-1080-FAP | - | - | Improved vs FAPI-04 | [5] |

| ¹¹¹In-eFAP-6 | FAP-expressing cells | Superior affinity vs FAPI-46 | - | - | [6] |

| ¹⁸F-H3RESCA-FAPI | FAP-expressing cells | <0.01 | - | - | [7] |

Cell Viability and Cytotoxicity Assays

These assays are essential for determining the dose-dependent cytotoxic effects of ¹⁷⁷Lu-LY4337713 on cancer cells and CAFs. Given the nature of radiopharmaceuticals, it is important to assess cell viability over an extended period to account for radiation-induced cell death.

Experimental Workflow: 3D Spheroid Viability Assay

A. 3D Spheroid Cell Viability Assay Protocol

Objective: To evaluate the cytotoxic efficacy of ¹⁷⁷Lu-LY4337713 in a more physiologically relevant 3D cell culture model.

Materials:

-

FAP-positive cancer cell line (e.g., U87MG, which endogenously expresses FAP).

-

Ultra-low attachment 96-well round-bottom plates.

-

¹⁷⁷Lu-LY4337713.

-

Cell culture medium.

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).

-

Luminometer.

Procedure:

-

Spheroid Formation: Seed cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates. Centrifuge briefly to collect cells at the bottom and incubate for 48-72 hours to allow spheroid formation.[8]

-

Treatment: Prepare serial dilutions of ¹⁷⁷Lu-LY4337713 in cell culture medium and add them to the wells containing the spheroids. Include untreated controls.

-

Incubation: Incubate the plates for 7 to 14 days to allow for the full effect of the radionuclide to manifest. Monitor spheroid size and morphology periodically.

-

Viability Assessment:

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of the treated groups to the untreated control group to determine the percentage of cell viability. Plot the percentage of viability against the concentration of ¹⁷⁷Lu-LY4337713 to generate a dose-response curve and determine the IC50 value.

Representative Data for FAP-Targeted Radionuclide Therapy

The following table presents illustrative cell viability data for FAP-targeting radionuclide therapies.

| Compound | Cell Line | Incubation Time | Effect | Reference |

| ¹³¹I-FAPI | U87 | 48 hours | Dose-dependent decrease in viability | [10] |

| ¹⁷⁷Lu-FAP-2286 | FAP-positive tumors | In vivo | Potent anti-tumor efficacy | [4] |

| ¹⁷⁷Lu-FAP6-IP-DOTA | 4T1 murine tumors | In vivo | Significant suppression of tumor growth | [11] |

| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ | CT26-FAP | In vivo | Enhanced antitumor effects | [12] |

Cellular Uptake and Internalization Assay

This assay quantifies the rate and extent to which ¹⁷⁷Lu-LY4337713 is taken up and internalized by FAP-expressing cells, which is crucial for its therapeutic efficacy.

Objective: To measure the specific uptake and internalization of ¹⁷⁷Lu-LY4337713 over time.

Materials:

-

FAP-positive (e.g., HT-1080-FAP) and FAP-negative cells.

-

¹⁷⁷Lu-LY4337713.

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity.

-

Cell lysis buffer (e.g., 1M NaOH).

-

Gamma counter.

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

-

Incubation: Add a fixed concentration of ¹⁷⁷Lu-LY4337713 to the cells and incubate for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h). For blocking experiments, pre-incubate a set of wells with an excess of non-labeled FAP inhibitor.

-

Washing: At each time point, wash the cells with ice-cold PBS to remove unbound radioligand.

-

Surface-Bound vs. Internalized:

-

To measure the internalized fraction, incubate the cells with acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction).

-

Lyse the remaining cells with lysis buffer (internalized fraction).

-

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis: Express the uptake as a percentage of the added dose per million cells. Plot the percentage of uptake and internalization over time.

Representative Data for Cellular Uptake of FAP Radiopharmaceuticals

| Compound | Cell Line | Time | % Uptake/Internalization | Reference |

| ⁶⁸Ga-DOTA-2P(FAPI)₂ | CT26-FAP | 60 min | Gradual increase in uptake | [12] |

| ¹¹¹In-FAPI-46 | HT1080-huFAP | 4°C vs 37°C | Significantly lower internalization at 4°C | [13] |

| Alexa Fluor 488-FAP-2286 | HEK-FAP | 72 hours | Retained in endosomes | [4] |

Conclusion

The in vitro cell-based assays described in these application notes are fundamental for the preclinical evaluation of FAP-targeting radiopharmaceuticals like LY4337713. By systematically assessing receptor binding, cytotoxicity, and cellular uptake, researchers can build a comprehensive profile of the agent's therapeutic potential, providing a solid foundation for further in vivo studies and clinical development.

References

- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 3. boa.unimib.it [boa.unimib.it]

- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. corning.com [corning.com]

- 9. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Radiosynthesis and in-vitro identification of a molecular probe 131I-FAPI targeting cancer-associated fibroblasts [frontiersin.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Efficacy Testing of LY4337713

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY4337713 is a next-generation, fibroblast activation protein (FAP)-targeted radioligand therapy currently in preclinical development for the treatment of solid tumors.[1] It comprises a FAP-binding ligand coupled to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), designed to deliver localized, high-energy radiation to FAP-expressing cells within the tumor microenvironment.[1]

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, including pancreatic, breast, colorectal, and ovarian cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for delivering cytotoxic agents directly to the tumor while minimizing off-target toxicity. The therapeutic principle of LY4337713 is based on the targeted destruction of FAP-positive CAFs, which are critical for tumor growth, angiogenesis, and immunosuppression, thereby disrupting the supportive tumor microenvironment.[3]

These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the in vivo efficacy of LY4337713.

Mechanism of Action and Signaling Pathway

LY4337713's mechanism of action is the targeted delivery of ionizing radiation to FAP-expressing cells. The ligand component of LY4337713 binds with high affinity to FAP on the surface of CAFs. The attached ¹⁷⁷Lu isotope then decays, emitting beta particles that induce DNA double-strand breaks and subsequent apoptosis in the target cells. The localized radiation can also induce a "crossfire effect," where neighboring tumor cells that do not express FAP are also killed. The disruption of the CAF-rich stroma is expected to inhibit tumor growth and sensitize the tumor to other therapies.

Recommended Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of FAP-targeted therapies. Both xenograft and syngeneic models are recommended to assess efficacy and potential interactions with the immune system.

| Model Type | Description | Recommended Cell Lines/Models | Key Advantages |

| Xenograft | Immunodeficient mice (e.g., nude, SCID, NSG) implanted with human tumor cells. | FAP-overexpressing lines: HEK293-hFAP, HT1080-hFAP.[4][5] Models with stromal FAP induction: U-87 MG (glioblastoma), PANC-1 (pancreatic).[6][7] Patient-Derived Xenografts (PDX): Sarcoma, Pancreatic, Breast cancer models with confirmed FAP expression.[4] | Allows for testing on human cancer cells and evaluation of direct anti-tumor effects. PDX models better recapitulate human tumor heterogeneity. |

| Syngeneic | Immunocompetent mice (e.g., BALB/c, C57BL/6) implanted with murine tumor cells. | Colon Carcinoma: CT26 (BALB/c).[8] Sarcoma: MCA205 (C57BL/6). Breast Cancer: 4T1 (BALB/c).[9] | Intact immune system allows for the evaluation of immunomodulatory effects of the therapy. Crucial for understanding the interplay between CAF depletion and anti-tumor immunity. |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for a preclinical efficacy study of LY4337713.

Protocol for Biodistribution and Dosimetry Studies

Objective: To determine the uptake, distribution, and clearance of LY4337713 in tumor and normal tissues, and to calculate the radiation dose delivered.

Materials:

-

Tumor-bearing mice (n=3-5 per time point).

-

LY4337713 radiolabeled with a suitable isotope for imaging and quantification (e.g., ¹¹¹In for SPECT or ⁶⁸Ga for PET, in addition to the therapeutic ¹⁷⁷Lu).

-

Anesthesia (e.g., isoflurane).

-

Gamma counter.

-

Small animal SPECT/CT or PET/CT scanner.

Procedure:

-

Administer a known activity of radiolabeled LY4337713 (e.g., 3-7 MBq) intravenously (IV) via the tail vein.[5]

-

At designated time points (e.g., 1, 4, 24, 48, 72 hours post-injection), anesthetize the mice and perform imaging.[10]

-

Following the final imaging session or at discrete time points, euthanize the mice.

-

Collect blood and dissect key organs (tumor, kidneys, liver, spleen, muscle, bone, etc.).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-